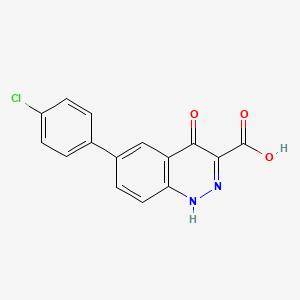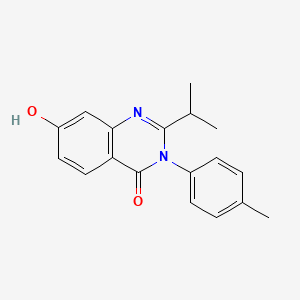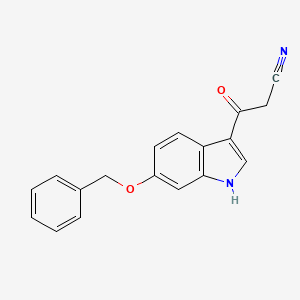![molecular formula C16H16N2O4 B11834623 N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine CAS No. 648884-72-4](/img/structure/B11834623.png)
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine is a compound characterized by the presence of a naphthalene ring and a glutamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine typically involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with L-glutamine under specific conditions. For instance, the reaction can be catalyzed by hydrochloric acid and carried out under solvent-free conditions at elevated temperatures . The reaction mixture is then cooled, and the product is isolated by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for N2-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine can undergo various chemical reactions, including:
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or ketones.
Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives, while reduction can lead to dihydronaphthalene derivatives.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Condensation Reactions: Hydrochloric acid as a catalyst, solvent-free conditions, and elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Major Products
Condensation: Formation of various imine derivatives.
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro, sulfo, or halo-substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of N2-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The naphthalene ring may interact with hydrophobic pockets in proteins, while the glutamine moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]urea: Shares the naphthalene ring structure but differs in the functional group attached to the naphthalene ring.
(Z)-4-(((Z)-(2-oxonaphthalen-1(2H)-ylidene)methyl)amino)-N-(thiazol-2(3H)-ylidene)benzene: Contains a similar naphthalene ring but has different substituents and a more complex structure.
Uniqueness
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine is unique due to the presence of the L-glutamine moiety, which imparts specific biological properties and potential therapeutic applications. The combination of the naphthalene ring and the amino acid derivative makes it a versatile compound for various research applications.
Propiedades
Número CAS |
648884-72-4 |
|---|---|
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H16N2O4/c17-15(20)8-6-13(16(21)22)18-9-12-11-4-2-1-3-10(11)5-7-14(12)19/h1-5,7,9,13,19H,6,8H2,(H2,17,20)(H,21,22)/t13-/m0/s1 |
Clave InChI |
YKCWFMSTYRNEIR-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC(=C2C=N[C@@H](CCC(=O)N)C(=O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C=NC(CCC(=O)N)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11834542.png)
![Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate](/img/structure/B11834546.png)





![tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11834592.png)
![8-Bromo-4-methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11834593.png)



![11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide](/img/structure/B11834628.png)

